molecular formula C25H24F3N5S B1667042 Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine CAS No. 1026876-55-0

Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine

Cat. No. B1667042
M. Wt: 483.6 g/mol
InChI Key: HDEGHWQWPSXKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG7905 is a transient receptor potential vanilloid type 1 modulator.

Scientific Research Applications

Inhibitor of SARS-CoV-2

  • A tetrahydropyrimidine derivative related to Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine has been studied for its potential as an inhibitor of SARS-CoV-2. This compound was synthesized and characterized, followed by molecular docking analysis to test its efficacy against the virus (Genç et al., 2021).

Antimicrobial Applications

  • Novel fused imino pyrimido benzothiazole compounds, closely related to the compound , have shown significant anti-inflammatory and anti-bacterial activities. These findings suggest potential applications in developing new therapeutic agents (Kale and Mene, 2013).
  • Additionally, derivatives containing a heterocyclic compound similar to Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine have been synthesized and found to be effective against certain types of fungi, suggesting potential antifungal applications (Jafar et al., 2017).

Synthesis and Characterization

  • Research into similar compounds has focused on the synthesis and characterization of sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole, which could be relevant for the development of novel pharmaceuticals with various applications (El-Gazzar and Hafez, 2008).

Potential in Cancer Treatment

  • Isoxazole derivatives of similar compounds have shown promising cytotoxicity against various cancer cell lines, suggesting potential use in cancer treatment. One such compound induced G2/M cell cycle arrest and activated p53, leading to apoptosis in cancer cells (Kumbhare et al., 2014).

properties

CAS RN

1026876-55-0

Product Name

Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine

Molecular Formula

C25H24F3N5S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[6-[2-(cyclohexylmethylamino)-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C25H24F3N5S/c26-25(27,28)17-6-8-19(21(10-17)29-13-16-4-2-1-3-5-16)22-12-24(31-14-30-22)33-18-7-9-20-23(11-18)34-15-32-20/h6-12,14-16,29H,1-5,13H2,(H,30,31,33)

InChI Key

HDEGHWQWPSXKSF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5

Canonical SMILES

C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG7905;  AMG-7905;  AMG 7905; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5-mL, round-bottomed flask was added [6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine (0.060 g, 0.15 mmol), 1,2-dichloroethane (1 mL), acetic acid (0.018 mL, 0.31 mmol) and cyclohexanecarboxaldehyde (0.055 mL, 0.45 mmol, Aldrich). Sodium triacetoxy-borohydride (0.083 g, 0.39 mmol, Aldrich) was added to the mixture with stirring at 0° C. and the mixture was stirring for 17 h at room temperature. The reaction mixture was diluted with EtOAc (3 mL) and quenched with H2O (3 mL) and satd NaHCO3 (7 mL). The phases were separated and the aqueous phase was extracted with EtOAc (3×3 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo onto silica gel. Purification by silica gel chromatography with gradient from 20% to 50% solution of EtOAc in hexane afforded the title compound as a yellow solid. MS (ESI, pos. ion.) m/z: 484 (M+1).
Name
[6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.018 mL
Type
reactant
Reaction Step One
Quantity
0.055 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.083 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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